molecular formula C16H24ClNO2 B147242 Piperocaine hydrochloride CAS No. 533-28-8

Piperocaine hydrochloride

Cat. No. B147242
CAS RN: 533-28-8
M. Wt: 297.82 g/mol
InChI Key: ZXSGQNYQJIUMQN-UHFFFAOYSA-N
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Description

Piperocaine is a local anesthetic drug developed in the 1920s . It is used as its hydrochloride salt for infiltration and nerve blocks . The molecular formula of Piperocaine is C16H23NO2 .


Synthesis Analysis

Piperocaine is synthesized through alkylation between 3-chloropropyl benzoate and Pipicoline . This process provides piperocaine .


Molecular Structure Analysis

The molecular formula of Piperocaine is C16H23NO2 . Its average mass is 261.359 Da and its monoisotopic mass is 261.172882 Da . The 3D model of Piperocaine can be found on the Wikipedia page .


Chemical Reactions Analysis

Piperocaine has been found to impact the ion channel of the acetylcholine receptor without preventing action potential activity in nerve or muscle . It reversibly depressed the peak amplitude of endplate currents (EPCs) in a dose-dependent manner, suggesting its role in modulating ion channel activity .


Physical And Chemical Properties Analysis

Piperocaine has a density of 1.0±0.1 g/cm3, a boiling point of 372.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 61.9±3.0 kJ/mol and its flash point is 127.6±14.0 °C.

Scientific Research Applications

Thermal Properties and Medicinal Applications

Piperocaine hydrochloride's scientific research applications are diverse, particularly in understanding its thermal properties and potential medicinal uses. Gupta et al. (2020) investigated the specific heat capacity of biologically and medicinally important compounds, including lidocaine hydrochloride and β-Piperine. They utilized Differential Scanning Calorimetry (DSC) to study these compounds, highlighting the importance of understanding the thermal behavior of drug molecules for their efficient application in medicine. This research suggests that piperocaine hydrochloride, similar to these compounds, could have significant applications in understanding drug solubility and stability at different temperatures, which is crucial for drug formulation and delivery (Gupta et al., 2020).

Interaction with Proteins and Antimicrobial Properties

Zsila et al. (2005) demonstrated the interaction of β-Piperine, a compound structurally related to piperocaine, with bovine beta-lactoglobulin, a major whey protein in milk. This study, using Circular Dichroism (CD) spectroscopy and molecular modeling, revealed the non-covalent association of piperine with proteins, suggesting potential applications in drug delivery systems and pharmaceutical formulations (Zsila, Hazai, & Sawyer, 2005).

Anti-Tumor and Anti-Inflammatory Activities

Lai et al. (2012) investigated the effects of piperine on tumor growth and metastasis in vitro and in vivo in a murine breast cancer model. This study provides insights into the potential use of piperine and, by extension, related compounds like piperocaine hydrochloride, in cancer treatment (Lai et al., 2012). Similarly, Stojanović-Radić et al. (2019) reviewed the bioactivity of piperine, highlighting its immunomodulatory, hepatoprotective, antioxidant, and antitumor activities. This suggests the potential of piperocaine hydrochloride in similar therapeutic applications (Stojanović-Radić et al., 2019).

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies supporting the development of new PDC modalities . Piperocaine has demonstrated inhibitory effects on tumor invasion and migration in studies involving human fibrosarcoma HT-1080 cells . These findings point to its potential in cancer therapy, especially in managing tumor metastasis .

properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGQNYQJIUMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32248-37-6 (Parent)
Record name Piperocaine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID2046709
Record name Piperocaine hydrochloride
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Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperocaine hydrochloride

CAS RN

24561-10-2, 533-28-8
Record name Piperocaine hydrochloride
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Record name Piperocaine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperocaine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperocaine hydrochloride
Source EPA DSSTox
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Record name Piperocaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.090
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-METHYLPIPERIDINO)-PROPYL BENZOATE HYDROCHLORIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPEROCAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
TL Hyde, LEOV MOORE - Journal of the American Medical …, 1950 - jamanetwork.com
… We have taken pains to examine this matter and have found additional instances of late upward progression with piperocaine hydrochloride and also another particular instance in …
Number of citations: 6 jamanetwork.com
ER Costich - The Journal of the American Dental Association, 1950 - Elsevier
PIPEROCAINE (Metycaine) hydrochloride has been reported to be as effecн tive as, and in some instances supeн rior to procaine hydrochloride in the various fields of surgery. 1" 8 It …
Number of citations: 1 www.sciencedirect.com
HCJ Ball, JSW Chambers - British Medical Journal, 1956 - ncbi.nlm.nih.gov
… of 1.5% piperocaine hydrochloride was injected. As after five minutes there was no evidence of … of piperocaine hydrochloride given. The patient was kept in the supine position for 15 …
Number of citations: 9 www.ncbi.nlm.nih.gov
AW ADSON, HJ SVIEN - AMA Archives of Surgery, 1952 - jamanetwork.com
… of 1% solution of procaine or piperocaine hydrochloride should be injected. If the pain is the … or piperocaine hydrochloride) is injected along the course to be pursued by the longer …
Number of citations: 5 jamanetwork.com
H LEAR, GD OPPENHEIMER - Journal of the American Medical …, 1950 - jamanetwork.com
… We have taken pains to examine this matter and have found additional instances of late upward progression with piperocaine hydrochloride and also another particular instance in …
Number of citations: 44 jamanetwork.com
CS Coakley - Postgraduate Medicine, 1956 - Taylor & Francis
… Piperocaine hydrochloride is slightly more toxic than procaine hydrochloride … of piperocaine hydrochloride, but the action of this drug is more rapid than that of piperocaine hydrochloride…
Number of citations: 1 www.tandfonline.com
H Cane - British Medical Journal, 1959 - ncbi.nlm.nih.gov
… uxamethonium, and after spraying the larynx (with, I think," metycaine"-piperocaine hydrochloride) an oral intubation was effected. The classical signs of cardiac arrest were then noted, …
Number of citations: 4 www.ncbi.nlm.nih.gov
E Thomas - europepmc.org
… uxamethonium, and after spraying the larynx (with, I think," metycaine"-piperocaine hydrochloride) an oral intubation was effected. The classical signs of cardiac arrest were then noted, …
Number of citations: 0 europepmc.org
JB Erich - Annals of Otology, Rhinology & Laryngology, 1956 - journals.sagepub.com
… larynx or upper part of the trachea can be accomplished with the least amount of difficulty under local anesthesia-that is, infiltration of 1.5 per cent solution of piperocaine hydrochloride (…
Number of citations: 22 journals.sagepub.com
HRB Gibson - British Medical Journal, 1959 - ncbi.nlm.nih.gov
… uxamethonium, and after spraying the larynx (with, I think," metycaine"-piperocaine hydrochloride) an oral intubation was effected. The classical signs of cardiac arrest were then noted, …
Number of citations: 1 www.ncbi.nlm.nih.gov

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